molecular formula C17H19ClN2 B3096459 (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline CAS No. 1283519-36-7

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline

Cat. No.: B3096459
CAS No.: 1283519-36-7
M. Wt: 286.8 g/mol
InChI Key: GAUYAIRYIQZTQJ-SNAWJCMRSA-N
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Description

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline (CAS: 1283519-36-7) is a substituted aniline derivative with a molecular formula of C₁₇H₁₉ClN₂ and a molecular weight of 286.80 g/mol . The compound features an aniline backbone substituted at the ortho position with a methylamino-allyl group bearing a 4-chlorophenyl moiety in the E-configuration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUYAIRYIQZTQJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline, with the CAS number 1283519-36-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2, with a molecular weight of 286.80 g/mol. The structure features an allyl group attached to a chlorophenyl moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H19ClN2
Molecular Weight286.80 g/mol
CAS Number1283519-36-7
Purity>95%

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial and antifungal properties. For instance, polymer complexes derived from similar structures have demonstrated significant antibacterial activity against various strains, including Bacillus subtilis .
  • Anticancer Properties : Compounds with similar functional groups have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of polymer complexes indicated that derivatives of this compound exhibit enhanced activity against gram-positive bacteria compared to their parent compounds .
  • Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Research has explored the mechanisms by which similar compounds exert their biological effects. For example, studies have indicated that the presence of the chlorophenyl group may enhance the compound's ability to interact with cellular targets, leading to increased therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Geometry

Target Compound
  • Key groups: Ortho-substituted aniline, (E)-configured allyl chain, methylamino linker, 4-chlorophenyl terminal group.
  • Spatial arrangement : The E -configuration likely imposes steric constraints, affecting binding interactions in biological systems .
Analog 1 : (E)-4-Chloro-N-[(E)-2-methyl-3-phenyl-allylidene]aniline ()
  • Key groups: Aniline substituted with an allylidene (CH=N) group instead of allyl(methyl)amino.
  • Structural differences: The allylidene group introduces a rigid planar structure, confirmed by X-ray crystallography (R factor = 0.039) . This contrasts with the flexible methylamino linker in the target compound.
Analog 2 : 4-(3-Chlorophenyl)aniline (CAS: 5748-36-7, )
  • Key groups : Simpler biphenyl structure with a single 3-chlorophenyl substitution.
Target Compound
  • Synthesis likely involves reductive amination or nucleophilic substitution, similar to methods described in for analogous aniline derivatives .
  • Purification via HPLC (as noted in ), though specific conditions are unspecified .
Analog 1
  • Synthesized via Schiff base formation (condensation of aniline with aldehydes), followed by crystallization for structural validation .
Analog 2
  • Prepared through Ullmann coupling or Suzuki-Miyaura cross-coupling for biphenyl formation, typical for aryl halide intermediates .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight 286.80 g/mol ~280–300 g/mol (estimated) 203.67 g/mol (C₁₂H₁₀ClN)
Key Functional Groups Allyl(methyl)amino, Cl Allylidene, Cl Biphenyl, Cl
Configuration E-isomer E-isomer (allylidene) Planar biphenyl
Stability Moderate (flexible linker) High (rigid X-ray structure) High (simple structure)

Pharmacological and Functional Potential

  • Analog 1 : Rigid structure may favor interactions with flat binding pockets (e.g., enzyme active sites) .
  • Analog 3: Tropantiol (, CAS: 189950-11-6) demonstrates clinical use in Parkinsonian diagnostics, highlighting the therapeutic relevance of chlorophenyl-aniline derivatives . However, its bicyclic core and thiol groups differ significantly from the target compound.

Analytical Characterization

  • Target Compound: Limited data; LCMS or NMR would clarify purity and structural confirmation.
  • Analog 1 : Characterized by single-crystal X-ray diffraction (R factor = 0.039), providing precise bond lengths and angles .
  • Analog 2 : Typically analyzed via GC-MS or HPLC for purity assessment due to its simplicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline, and how can stereochemical purity (E/Z configuration) be ensured?

  • Methodology : Utilize palladium-catalyzed coupling reactions (e.g., Heck or Suzuki-Miyaura) to construct the allyl backbone. For stereocontrol, employ E-selective conditions such as bulky ligands (e.g., triarylphosphines) or high-temperature protocols to favor thermodynamic (E)-isomer formation . Characterization via 1H^1H-NMR (coupling constants for vinyl protons) and NOESY spectroscopy confirms configuration.

Q. Which spectroscopic techniques are most effective for characterizing the methylamino and aniline moieties in this compound?

  • Methodology :

  • NMR : 1H^1H-NMR detects NH2_2 protons (δ 3.5–5.0 ppm, broad singlet) and methylamino protons (δ 2.2–2.8 ppm, singlet). 13C^{13}C-NMR identifies quaternary carbons adjacent to Cl and N.
  • IR : Stretching vibrations at ~3300 cm1^{-1} (N–H), 1600 cm1^{-1} (C=C), and 750 cm1^{-1} (C–Cl) .
  • MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. How does the 4-chlorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The electron-withdrawing Cl group enhances oxidative stability but may reduce solubility in polar solvents. Use buffered solutions (pH 1–13) to assess hydrolytic degradation; LC-MS identifies breakdown products (e.g., free aniline or chlorophenyl fragments) .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition metals (e.g., Pd, Rh) in catalyzing Si–C bond cleavage during functionalization of allyl-silane intermediates?

  • Methodology : Study palladium-catalyzed silylene transfer (e.g., silacyclopropane activation) via DFT calculations to map transition states. Experimental validation: Use deuterium-labeled substrates to track regioselectivity in C–H activation steps. Rhodium catalysts show higher selectivity for sp3^3 C–Si bond cleavage, enabling precise allylamine functionalization .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in nucleophilic aromatic substitution or metal coordination?

  • Methodology :

  • DFT : Calculate Fukui indices to identify electrophilic centers (e.g., para to Cl on the aryl ring).
  • Molecular Dynamics (MD) : Simulate solvent effects on ligand-metal coordination (e.g., Pd0^0/PdII^{II} cycles). Benchmark against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in catalytic efficiency when using silver vs. copper in silylene transfer reactions for silacycle formation?

  • Methodology : Compare turnover numbers (TON) under identical conditions. Silver catalysts (AgOTf) favor silylene transfer to strained alkenes (e.g., cyclohexene), while copper (CuI) excels in C≡N bond insertion into silacyclopropenes. Synchrotron XAS studies reveal metal oxidation state changes during catalysis .

Methodological Considerations Table

Research Aspect Key Techniques References
Stereochemical AnalysisNOESY, VT-NMR, Chiral HPLC
Stability ProfilingForced degradation studies, LC-MS/MS
Catalytic MechanismIsotope labeling, DFT/kinetic isotope effects
Solubility OptimizationHansen solubility parameters, COSMO-RS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
Reactant of Route 2
Reactant of Route 2
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline

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